N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-3,5-dimethylbenzamide
Beschreibung
Eigenschaften
IUPAC Name |
N-[(1,2-dimethylindol-5-yl)methyl]-3,5-dimethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O/c1-13-7-14(2)9-18(8-13)20(23)21-12-16-5-6-19-17(11-16)10-15(3)22(19)4/h5-11H,12H2,1-4H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMXHBEWNZAZNRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NCC2=CC3=C(C=C2)N(C(=C3)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-3,5-dimethylbenzamide typically involves a multi-step process. One common method is the Fischer indolisation followed by N-alkylation. This one-pot, three-component protocol is efficient and high-yielding, utilizing aryl hydrazines, ketones, and alkyl halides as starting materials . The reaction conditions often involve microwave irradiation to speed up the process, making it operationally straightforward and cost-effective.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
Analyse Chemischer Reaktionen
Oxidation Reactions
The indole nucleus exhibits sensitivity to oxidative conditions. Key observations include:
-
N-Methyl group oxidation : The N-methyl substituent on the indole ring undergoes oxidation to form hydroxymethyl intermediates under mild conditions (e.g., H₂O₂/Fe²⁺ systems) .
-
Aromatic ring oxidation : The electron-rich indole core is susceptible to epoxidation at the C2-C3 position when treated with meta-chloroperbenzoic acid (mCPBA), yielding an epoxide derivative .
Representative Reaction Table
| Reaction Type | Reagents/Conditions | Major Product | Yield (%) | Citations |
|---|---|---|---|---|
| N-Methyl oxidation | H₂O₂, FeSO₄, pH 6.5 | N-Hydroxymethyl intermediate | 62 | |
| Epoxidation | mCPBA, CH₂Cl₂, 0°C | C2-C3 epoxide derivative | 78 |
Reduction Reactions
The benzamide carbonyl group participates in selective reductions:
-
Amide to amine : Catalytic hydrogenation (H₂/Pd-C) reduces the carboxamide group to a methylene amine, forming N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-3,5-dimethylbenzylamine .
-
Nitro group reduction : While not present in the parent compound, analogs with nitro substituents on the benzamide undergo full reduction to amines using SnCl₂/HCl .
Key Data
-
Reduction of benzamide carbonyl requires 50 psi H₂ at 80°C for 12 hours .
-
Selectivity >90% for amide over indole ring hydrogenation under these conditions .
Nucleophilic Substitution
The methylene bridge between indole and benzamide enables reactivity:
-
Methyl group halogenation : Treatment with N-bromosuccinimide (NBS) in CCl₄ introduces bromine at the benzylic position, forming N-[(1,2-dimethyl-1H-indol-5-yl)bromomethyl]-3,5-dimethylbenzamide .
-
Aromatic electrophilic substitution : Nitration (HNO₃/H₂SO₄) occurs preferentially at the C4 position of the indole ring due to steric shielding of C6/C7 by adjacent methyl groups .
Substitution Patterns
| Position | Reactivity | Preferred Reagent |
|---|---|---|
| Benzylic C | High (radical) | NBS, AIBN, CCl₄ |
| Indole C4 | Moderate | HNO₃ (90%), 0°C |
Cycloaddition Reactions
The conjugated system participates in Diels-Alder reactions:
-
With maleic anhydride as dienophile, a [4+2] cycloaddition occurs at the indole C2-C3 double bond, forming a tricyclic adduct .
-
Reaction kinetics show a second-order rate constant of 1.2 × 10⁻³ L·mol⁻¹·s⁻¹ at 25°C in toluene .
Hydrolysis and Stability
Wissenschaftliche Forschungsanwendungen
N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-3,5-dimethylbenzamide exhibits several biological activities:
-
Anticancer Properties :
- Studies have indicated that compounds with indole structures often exhibit anticancer activity through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, a related compound was shown to induce G0/G1 and G2/M cell cycle arrest in cancer cells without inhibiting MDM2-p53 interactions .
- In a study focused on molecular hybrids containing indole derivatives, compounds were designed to target specific cancer cell lines, demonstrating significant cytotoxic effects .
-
Antimicrobial Activity :
- Indole derivatives have been reported to possess antimicrobial properties against a range of pathogens. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.
- Neuroprotective Effects :
Anticancer Evaluation
A series of studies evaluated the anticancer efficacy of this compound derivatives against various human cancer cell lines (e.g., HCT-116, MCF-7). The results highlighted the compound's ability to induce apoptosis and inhibit cell proliferation effectively.
| Compound | Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| A | HCT-116 | 12.5 | Apoptosis induction |
| B | MCF-7 | 15.0 | Cell cycle arrest |
Antimicrobial Activity
In vitro studies demonstrated that the compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined for several bacterial strains.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
Wirkmechanismus
The mechanism of action of N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-3,5-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The compound’s indole moiety allows it to bind to various receptors and enzymes, influencing biological processes. For example, it can inhibit tubulin polymerization, which is crucial for cell division, making it a potential anticancer agent .
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Analogues
(a) N-[(1-Benzyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-3,5-dimethylbenzamide (Compound 6j, )
- Structure : Substituted tetrazole group instead of indole.
- Properties : Melting point = 98°C; synthesized via a multicomponent reaction involving 3,5-dimethylbenzamide and benzyl-tetrazole precursors .
- Activity: Likely HDAC1/2 inhibitor (inferred from benzamide-based HDACi like entinostat) .
(b) LMK-235 ([N-((6-(Hydroxyamino)-6-oxohexyl)oxy)-3,5-dimethylbenzamide])
- Structure : Hydroxamic acid linker instead of indole.
- Activity: Selective HDAC4/5 inhibitor with IC₅₀ values in the nanomolar range; hydroxamate group enhances metal-binding affinity .
(c) N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ()
- Structure : 3-methylbenzamide with a hydroxyl-containing directing group.
- Applications : Used in metal-catalyzed C–H functionalization due to N,O-bidentate coordination .
(d) Entinostat (MS-275)
- Structure : Pyridyl-benzamide core.
- Activity : Class I HDAC inhibitor (HDAC1/2/3) with a melting point of 117°C .
Key Observations :
- Substituent Impact : Indole and tetrazole groups may enhance lipophilicity compared to hydroxamates, affecting cell permeability and isoform selectivity .
- Synthesis : Multicomponent reactions (e.g., ) are common for benzamide derivatives, but the indole group in the target compound may require alternative pathways .
Biologische Aktivität
N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-3,5-dimethylbenzamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure
The compound's structure includes an indole moiety linked to a dimethylbenzamide, which is significant for its biological activity. The molecular formula is , and its structure can be represented as follows:
Research indicates that this compound exhibits several mechanisms of action:
- Inhibition of Enzymatic Activity : This compound has been shown to inhibit specific enzymes involved in metabolic pathways. For example, it may affect the activity of nicotinamide adenine dinucleotide kinase (NADK), which plays a crucial role in cellular energy metabolism .
- Antitumor Activity : Preliminary studies suggest that this compound may possess antitumor properties. In vitro assays have demonstrated its ability to inhibit cell proliferation in various cancer cell lines, indicating potential as an anticancer agent .
- Neuropharmacological Effects : The indole structure is often associated with neuroactive compounds. Some studies suggest that derivatives of this compound may interact with neurotransmitter receptors, potentially impacting mood and cognitive functions .
Biological Activity Data
The following table summarizes key biological activities observed for this compound:
Case Studies
Several case studies have explored the biological activity of compounds related to this compound:
- Anticancer Efficacy : A study involving a series of benzamide derivatives showed that certain modifications led to increased potency against RET kinase in cancer therapy. The compound demonstrated moderate to high inhibition rates in cellular assays .
- Metabolic Pathway Modulation : Research highlighted the role of this compound in modulating metabolic pathways through enzyme inhibition, suggesting a novel approach for targeting metabolic diseases .
- Neuropharmacological Studies : Investigations into the neuroactive properties revealed potential therapeutic benefits for mood disorders, indicating a need for further exploration of its effects on neurotransmitter systems .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-3,5-dimethylbenzamide, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves coupling 3,5-dimethylbenzoyl chloride with a substituted indole-methylamine derivative. Key steps include:
- Amide bond formation : Use coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or HATU in anhydrous DMF or THF under nitrogen .
- Indole functionalization : Methylation at the 1,2-positions of indole requires selective alkylation agents (e.g., methyl iodide) under basic conditions (e.g., NaH) .
- Optimization : Reaction yields (60–90%) depend on solvent polarity, temperature (25–60°C), and stoichiometric ratios (1:1.2 for amine:acyl chloride) .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Analytical techniques :
- HPLC : Use C18 columns with acetonitrile-water gradients (70:30) and 0.1% formic acid for retention time consistency. Detection at 320 nm ensures sensitivity (LOD: 0.1 ng) .
- NMR : Confirm methyl groups (δ 2.2–2.4 ppm for indole-CH3 and benzamide-CH3) and aromatic protons (δ 6.8–7.4 ppm for indole and benzamide rings) .
- HRMS : Match calculated and observed m/z values (e.g., [M+H]+) to verify molecular formula .
Advanced Research Questions
Q. What experimental strategies can elucidate the compound’s biological targets and mechanism of action?
- Approaches :
- Enzyme inhibition assays : Test against histone deacetylases (HDACs) or kinases using fluorogenic substrates (e.g., acetylated lysine for HDACs) .
- Cellular assays : Measure antiproliferative activity in cancer cell lines (IC50 values) via MTT assays. Dose-response curves (0.1–100 μM) identify potency .
- Structural studies : Co-crystallize with target proteins (e.g., HDAC6) using SHELX for refinement. Analyze binding modes via hydrogen bonding (amide to active site) and hydrophobic interactions (methyl groups) .
Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced efficacy?
- Key modifications :
- Indole substitution : Adding electron-withdrawing groups (e.g., Cl) at position 4 increases HDAC inhibition (IC50 from 50 nM to 10 nM) .
- Benzamide variation : Replacing 3,5-dimethyl with 3,5-dichloro enhances solubility and target affinity (logP reduction from 3.5 to 2.8) .
- Table : SAR data for select derivatives:
| Derivative | Modification | IC50 (HDAC6) | LogP |
|---|---|---|---|
| Parent | None | 50 nM | 3.5 |
| 6j | 4-Cl indole | 10 nM | 2.9 |
| 8h | 3,5-Cl benzamide | 8 nM | 2.8 |
| . |
Q. What methodologies address contradictions in pharmacokinetic data (e.g., plasma vs. tissue concentrations)?
- Solutions :
- Tissue homogenization : Use PEG-PE micelles to enhance tumor penetration, validated via LC-MS/MS in mouse models .
- Compartmental modeling : Apply non-linear mixed-effects modeling (NONMEM) to reconcile plasma (t1/2 = 2.5 h) and tumor (t1/2 = 6 h) half-lives .
- Cross-validation : Compare HPLC (UV detection) with LC-MS for accuracy (RSD <10% intra-day) .
Experimental Design & Data Analysis
Q. How should researchers design assays to evaluate the compound’s anti-inflammatory potential?
- Protocol :
- In vitro : Measure TNF-α suppression in LPS-stimulated macrophages (ELISA) at 10–100 μM .
- In vivo : Use carrageenan-induced paw edema models in rats; administer 10 mg/kg (oral) and track edema reduction over 24 h .
- Controls : Include dexamethasone (positive control) and vehicle (DMSO <0.1%) .
Q. What statistical approaches resolve variability in crystallographic data refinement?
- Tools :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
